molecular formula C18H12N2O2 B7645865 N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide

Katalognummer B7645865
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: PIGWOZAIKQWCKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways of B-cells and other immune cells.

Wirkmechanismus

The mechanism of action of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide is based on its selective inhibition of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound can induce apoptosis (programmed cell death) in B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to effectively inhibit BTK activity in various cell lines and animal models, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells. In addition, this compound has been shown to have anti-inflammatory and immunosuppressive effects, which may be beneficial for the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, the compound also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide. One potential direction is to investigate the compound's efficacy and safety in combination with other drugs, such as chemotherapy or immunotherapy agents. Another direction is to explore the use of this compound in the treatment of other types of cancer and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and the potential side effects of the compound, as well as to optimize its pharmacokinetic properties and dosing regimen.

Synthesemethoden

The synthesis of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide involves several steps, including the reaction of 3-ethynylaniline with 2-bromo-5-nitrobenzoic acid to form 3-ethynyl-5-nitrophenylamine, which is then reacted with 2-amino-5-methyl-1,3-oxazole to form the final product. The synthesis process is complex and requires careful control of reaction conditions, but it has been successfully optimized and scaled up for commercial production.

Wissenschaftliche Forschungsanwendungen

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-2-13-4-3-5-16(10-13)20-18(21)15-8-6-14(7-9-15)17-11-19-12-22-17/h1,3-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGWOZAIKQWCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.